Bienvenue dans la boutique en ligne BenchChem!

(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

Chiral purity Enantiomeric excess Quality control

(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 1416444-68-2) is a chiral morpholine derivative with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol, typically supplied as a yellow oil with a purity of ≥97%. It serves as a protected chiral building block in medicinal chemistry, featuring a Boc-protected nitrogen, a gem-dimethyl group at the 2-position, and a hydroxymethyl substituent at the 6-position with defined (R)-stereochemistry.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 1416444-68-2
Cat. No. B1444155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
CAS1416444-68-2
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C
InChIInChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1
InChIKeyKKFSVQAEKAPAJT-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence for (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 1416444-68-2) Procurement


(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 1416444-68-2) is a chiral morpholine derivative with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol, typically supplied as a yellow oil with a purity of ≥97% . It serves as a protected chiral building block in medicinal chemistry, featuring a Boc-protected nitrogen, a gem-dimethyl group at the 2-position, and a hydroxymethyl substituent at the 6-position with defined (R)-stereochemistry. The compound is used as a key intermediate in the synthesis of biologically active molecules, particularly in the development of tachykinin receptor antagonists [1]. Its physicochemical profile includes a topological polar surface area of 59 Ų and a calculated LogP of 0.7 [2].

Why (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate Cannot Be Substituted by Racemic or (S)-Enantiomer Analogs


The stereochemistry at the 6-position of the morpholine ring is a critical determinant of biological activity for this compound class. In the development of morpholine-based tachykinin receptor antagonists, the absolute configuration at the morpholine 2-position directly controls binding affinity to NK1, NK2, and NK3 receptors [1]. The (R)-enantiomer (CAS 1416444-68-2) is required to access the pharmacologically active (R)-configured final compounds, such as the clinically studied NK1 antagonist SSR240600 (burapitant), which is explicitly defined as the (R)-isomer [2]. Substituting with the (S)-enantiomer (CAS 1400589-80-1) or the racemic mixture (CAS 1416439-68-3) would introduce the incorrect stereochemistry, potentially abolishing target receptor binding or leading to off-target effects. This stereochemical requirement makes the (R)-enantiomer a non-interchangeable starting material for programs aimed at (R)-configured morpholine therapeutics.

Quantitative Differentiation Evidence for (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate vs. Comparators


Enantiomeric Purity: (R)-Enantiomer Offers Higher Commercial Specification Than Racemic Mixture

Commercially, the (R)-enantiomer (CAS 1416444-68-2) is routinely supplied with a purity specification of ≥97% (HPLC) by multiple vendors, including a specification of 97% from AChemBlock and ≥98% from CapotChem [1]. In contrast, the racemic or stereochemically unspecified mixture (CAS 1416439-68-3) is often listed at a lower purity grade of 95% . This 2–3% purity difference corresponds to a reduction in impurity burden of 40–60% for the single enantiomer relative to the mixture, which is meaningful for sensitive asymmetric synthetic sequences.

Chiral purity Enantiomeric excess Quality control

Stereochemical Requirement: (R)-Configuration is Essential for NK1 Receptor Antagonist Activity

In the morpholine-based tachykinin antagonist series, the (S,R)-stereochemistry at the morpholine ring is required for high binding affinity across NK1, NK2, and NK3 receptors. Nishi et al. demonstrated that (S,R)-configured morpholine analogues exhibit the highest binding affinities compared to all other stereoisomers [1]. The clinical candidate SSR240600 (burapitant), a potent NK1 receptor antagonist, is specifically the (R)-isomer [2]. The target compound (CAS 1416444-68-2) bears the (R)-configuration at the 6-position, making it the required enantiomer for constructing the pharmacologically active (R)-configuration at the morpholine 2-position via subsequent functionalization.

Tachykinin antagonist Neurokinin receptor Stereochemistry-activity relationship

Physicochemical Profile: Balanced Polarity and Lipophilicity for CNS Drug Design

The target compound exhibits a topological polar surface area (TPSA) of 59 Ų and a calculated LogP (XLogP3) of 0.7 [1]. These values place it within the favorable range for CNS drug candidates (TPSA < 90 Ų, LogP 1–3). In contrast, the analogous aminomethyl derivative, (R)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 1416440-07-7), introduces an additional hydrogen bond donor, which would increase TPSA and potentially reduce passive CNS permeability. The target compound's single hydrogen bond donor (the hydroxymethyl OH) and 4 hydrogen bond acceptors provide a balanced profile for further elaboration into lead-like molecules [2].

CNS drug design Physicochemical properties Building block selection

Supply Chain Transparency: ISO-Certified Manufacturing with Full Analytical Documentation

The target compound is manufactured under ISO-certified quality systems by suppliers such as MolCore, with available analytical documentation including 1H-NMR, HPLC purity certificates, and MSDS [1]. This contrasts with less-documented sources for the racemic mixture (CAS 1416439-68-3), where full analytical data packages may not be routinely provided. For procurement in regulated environments (e.g., GLP/GMP-adjacent research), the availability of complete documentation reduces qualification burden.

Quality assurance Regulatory compliance Procurement specification

Recommended Application Scenarios for (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate in Scientific Procurement


Synthesis of (R)-Configured Tachykinin (NK1/NK2/NK3) Receptor Antagonists

Use this (R)-enantiomer building block as the chiral starting material for constructing morpholine-based combined tachykinin receptor antagonists. The (R)-configuration at the 6-position is required to access the pharmacologically active (S,R)-stereochemistry essential for high NK1, NK2, and NK3 receptor binding affinity, as demonstrated in the SAR studies by Nishi et al. [1]. The clinical candidate SSR240600 is a direct example of a drug requiring the (R)-configured morpholine core [2].

CNS-Targeted Library Synthesis Requiring Balanced Polarity Building Blocks

Incorporate this compound into parallel synthesis libraries for CNS drug discovery. With a TPSA of 59 Ų, a LogP of 0.7, and a single hydrogen bond donor, the compound resides within favorable CNS drug-like space, making it a superior choice over more polar amino-substituted morpholine analogs that risk reduced brain permeability [1].

Asymmetric Synthesis Where Chiral Purity Directly Impacts Final API Enantiomeric Excess

For process chemistry routes where the stereochemical integrity of the starting material propagates to the final active pharmaceutical ingredient (API), the high commercial purity (97–98% HPLC) of the (R)-enantiomer minimizes the risk of enantiomeric impurity carry-through. This reduces the need for chiral chromatographic separation downstream, directly lowering manufacturing costs [1].

Regulated Preclinical Development Requiring Fully Documented Starting Materials

In GLP toxicology batch synthesis or IND-enabling studies, the availability of ISO-certified manufacturing and comprehensive analytical documentation (1H-NMR, HPLC, MSDS) for the (R)-enantiomer supports regulatory filing requirements and accelerates CMC development timelines [1].

Quote Request

Request a Quote for (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.